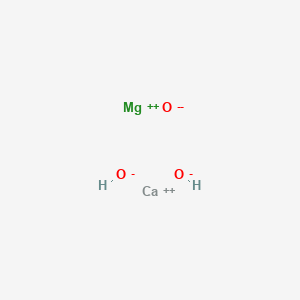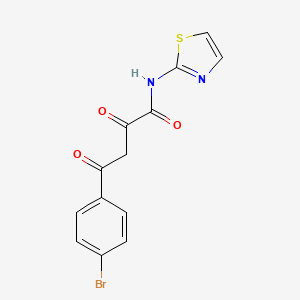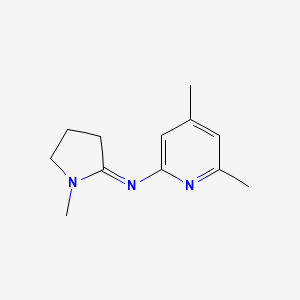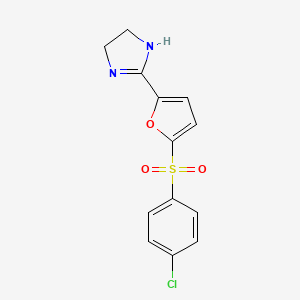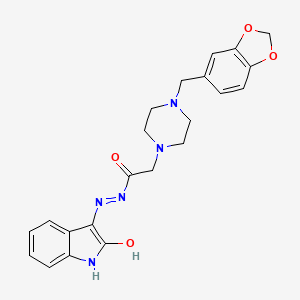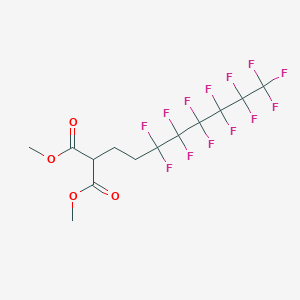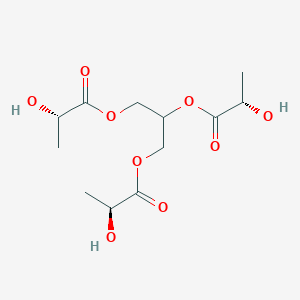
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a propanoic acid backbone with hydroxy and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- typically involves esterification reactions. One common method is the reaction of propanoic acid with glycerol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
- Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
- 2-hydroxypropanoic acid
Uniqueness
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
182970-05-4 |
|---|---|
Molecular Formula |
C12H20O9 |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
2,3-bis[[(2S)-2-hydroxypropanoyl]oxy]propyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H20O9/c1-6(13)10(16)19-4-9(21-12(18)8(3)15)5-20-11(17)7(2)14/h6-9,13-15H,4-5H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI Key |
QFZKSWMAYXNSEJ-FXQIFTODSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(COC(=O)[C@H](C)O)OC(=O)[C@H](C)O)O |
Canonical SMILES |
CC(C(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


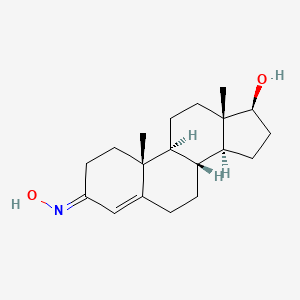

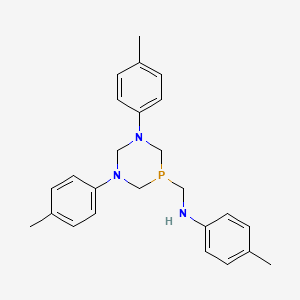
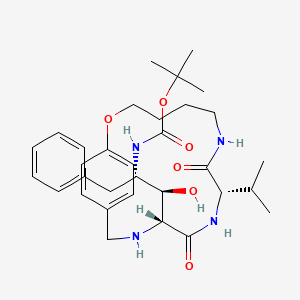
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
